An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-4,6-dihydroxypyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4,6-dihydroxypyrimidine is a key heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Its pyrimidine core, a fundamental component of nucleobases like thymine, cytosine, and uracil, makes it a "privileged scaffold" in medicinal chemistry. The strategic placement of ethoxy and hydroxyl groups on this scaffold dictates its chemical reactivity and physicochemical properties, influencing its utility in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the physicochemical properties of 2-Ethoxy-4,6-dihydroxypyrimidine, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.
Physicochemical Properties
The physicochemical properties of 2-Ethoxy-4,6-dihydroxypyrimidine are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including its solubility, reactivity, and potential for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| Melting Point | >318°C | [3] |
| Boiling Point | Data not available (likely decomposes) | [1] |
| Predicted Boiling Point (of 2-Ethoxy-4,6-difluoropyrimidine) | 207.5 ± 43.0 °C | [3] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 4.61 ± 0.10 | [3] |
| logP | Data not available | |
| Appearance | White crystalline solid | [4] |
| CAS Number | 61636-08-6 | [1] |
Note on Tautomerism: The presence of hydroxyl groups at positions 4 and 6 allows for tautomerism, meaning the compound can exist in equilibrium between the dihydroxy form and various keto-enol forms, such as 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone.[5]
Experimental Protocols
Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
The primary route for the synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine involves the condensation of an O-ethylisourea salt with a dialkyl malonate, typically in the presence of a base.[5][6]
Method 1: From O-ethylisourea hydrochloride and dimethyl malonate [6]
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Reaction Setup: A solution of O-ethylisourea hydrochloride in a suitable solvent (e.g., methanol) is prepared in a reaction vessel equipped with a stirrer and temperature control.
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Base Addition: A methoxide base, such as sodium methoxide, is added to the reaction mixture.
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Condensation: Dimethyl malonate is then added to the mixture. The reaction is typically conducted at a temperature between 0°C and 30°C.
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Salt Formation: The reaction yields the salt of 2-Ethoxy-4,6-dihydroxypyrimidine.
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Protonation and Isolation: The resulting salt is protonated by the addition of an acid to form the neutral 2-Ethoxy-4,6-dihydroxypyrimidine, which precipitates out of the solution.
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Purification: The solid product is collected by filtration, washed, and dried.
Method 2: From O-ethylisourea hydrogen sulfate and diethyl malonate [5]
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Intermediate Formation: O-ethylisourea hydrogen sulfate is generated by the reaction of urea with diethyl sulfate.
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Cyclization: The O-ethylisourea hydrogen sulfate is then reacted with diethyl malonate in the presence of sodium methoxide in methanol.
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Reaction Conditions: The reaction is carried out at 20°C for approximately 6 hours.
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Work-up and Isolation: Following the reaction, the pH of the mixture is adjusted to facilitate the crystallization of the product. The solid is then filtered, washed, and purified. A reported yield for this method is approximately 88.7% with a purity of 99.4% as determined by HPLC.[5]
Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
A key reaction of 2-Ethoxy-4,6-dihydroxypyrimidine is its conversion to the corresponding dichloro derivative, a versatile intermediate for further functionalization.
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Chlorination: 2-Ethoxy-4,6-dihydroxypyrimidine is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4]
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Base: The reaction is performed in the presence of a base, such as triethylamine.[4]
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Reaction Conditions: The reaction mixture is heated to facilitate the replacement of the hydroxyl groups with chlorine atoms.
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Isolation: The product, 2-Ethoxy-4,6-dichloropyrimidine, is isolated and purified.
Characterization of 2-Ethoxy-4,6-dihydroxypyrimidine
The identity and purity of synthesized 2-Ethoxy-4,6-dihydroxypyrimidine can be confirmed using various analytical techniques.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for both qualitative and quantitative analysis to confirm the molecular weight and assess the purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be employed to elucidate the chemical structure of the molecule.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the characteristic functional groups present in the molecule.
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Melting Point Determination: The melting point is a key physical property used to assess the purity of the crystalline solid.
Synthetic Pathway and Logical Relationships
The following diagrams illustrate the general synthetic pathway for 2-Ethoxy-4,6-dihydroxypyrimidine and its subsequent conversion to a key intermediate.
Conclusion
2-Ethoxy-4,6-dihydroxypyrimidine is a valuable building block in synthetic organic chemistry. Its physicochemical properties, particularly the reactivity of its hydroxyl groups, make it a versatile precursor for a wide range of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The synthetic routes to this compound are well-established, offering efficient methods for its production. A thorough understanding of its properties and synthesis is essential for researchers and scientists working on the development of novel chemical entities.
References
- 1. 2-Ethoxy-4,6-dihydroxypyrimidine | Alzchem Group [alzchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 5. 2-Ethoxy-4,6-dihydroxypyrimidine | 61636-08-6 | Benchchem [benchchem.com]
- 6. US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
